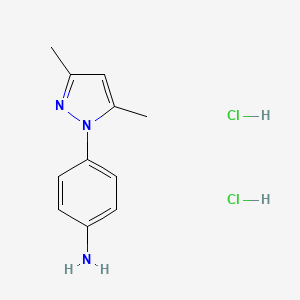![molecular formula C13H11N3OS B1439674 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one CAS No. 1031970-30-5](/img/structure/B1439674.png)
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
Overview
Description
“4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is a chemical compound with the molecular formula C13H11N3OS. It belongs to the class of quinazolinones, which are heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, including “4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H,3H)-one, respectively .Chemical Reactions Analysis
Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
The molecular weight of “4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is 257.31 g/mol. More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Comprehensive Analysis of 4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazolin-2-one:
Antitumor Activity
A related triazoloquinazolinone derivative has been evaluated for antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential research applications of our compound in cancer treatment studies.
Biological Imaging
Quinazolinones have shown promise as fluorescent probes and biological imaging reagents due to their excellent biocompatibility, low toxicity, and high efficiency . This could be explored with our compound for imaging in biological systems.
Luminescent Materials
Due to good luminescence properties, quinazolinones are considered for use as luminescent materials . Research could investigate the luminescent properties of our compound for potential applications.
Pharmacological Activities
Quinazolinones possess a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antidepressant activities . These pharmacological properties could be relevant for our compound as well.
Antimicrobial Activity
Thiophene derivatives have shown antimicrobial activity , which could suggest similar applications for our compound given its thiophene component.
Neurological Disorders Treatment
Compounds containing the thiophene nucleus have been used in treatments for conditions like Alzheimer’s disease . This indicates potential research avenues for neurological applications of our compound.
Future Directions
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Therefore, studies on the synthesis of these compounds are widely conducted . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound belongs to, have been reported to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
Nevertheless, quinazolinone derivatives have been found to display various biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by quinazolinone derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects would be dependent on the specific pathways affected.
Result of Action
The molecular and cellular effects of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one’s action would be dependent on its specific biological activity. As quinazolinone derivatives have been found to exhibit a wide range of biological activities , the effects of this compound could potentially be diverse and significant.
properties
IUPAC Name |
4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKZRXZIMZYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



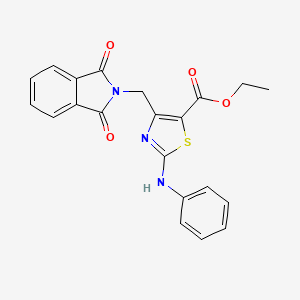
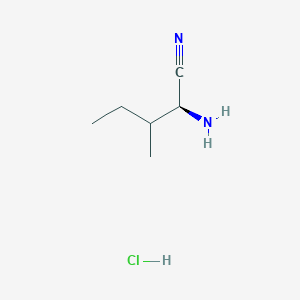
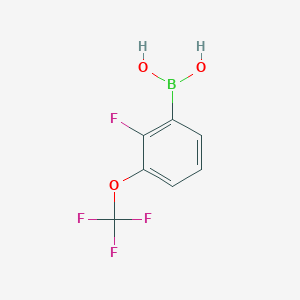

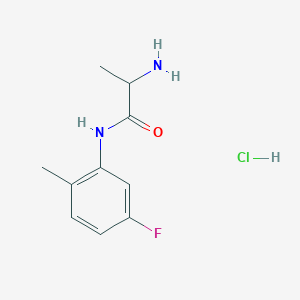
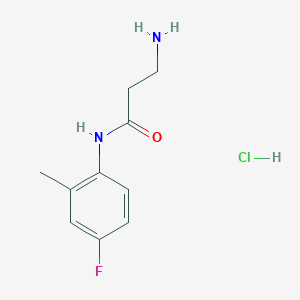
methyl}phenol hydrochloride](/img/structure/B1439602.png)
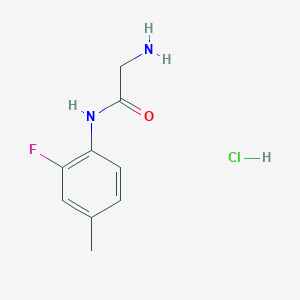



![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)
